molecular formula C18H40Cl3N5O4 B14099851 H-Lys-Leu-Lys-OH.3HCl

H-Lys-Leu-Lys-OH.3HCl

Cat. No.: B14099851
M. Wt: 496.9 g/mol
InChI Key: PFCHQCBCSAEUPM-FRGVXDKBSA-N
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Description

H-Lys-Leu-Lys-OH·3HCl (CAS: 57625-86-2) is a tripeptide composed of two lysine residues flanking a central leucine, with three hydrochloride counterions. Its IUPAC name is (2S)-2-amino-6-[[(2S)-1-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentan-2-yl]amino]hexanoic acid trihydrochloride. The molecular formula is C₁₈H₃₈Cl₃N₆O₅, with a molecular weight of approximately 542.88 g/mol. Its hydrochloride salt form enhances solubility in aqueous environments, making it suitable for biochemical and pharmacological studies.

Properties

Molecular Formula

C18H40Cl3N5O4

Molecular Weight

496.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid;trihydrochloride

InChI

InChI=1S/C18H37N5O4.3ClH/c1-12(2)11-15(23-16(24)13(21)7-3-5-9-19)17(25)22-14(18(26)27)8-4-6-10-20;;;/h12-15H,3-11,19-21H2,1-2H3,(H,22,25)(H,23,24)(H,26,27);3*1H/t13-,14-,15-;;;/m0.../s1

InChI Key

PFCHQCBCSAEUPM-FRGVXDKBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

Solid-phase peptide synthesis (SPPS) remains the gold standard for constructing short peptides like H-Lys-Leu-Lys-OH·3HCl. A Wang or Rink amide resin is typically employed, with the C-terminal lysine residue anchored via its α-carboxyl group. The ε-amino group of lysine requires protection, often with the acid-labile 4-methyltrityl (Mtt) group, which withstands repeated Fmoc deprotection cycles while enabling selective cleavage under mild acidic conditions. For example, patent CN112110833A demonstrates the synthesis of Fmoc-Lys(Mtt)-OH through a three-step process involving esterification, Mtt protection, and Fmoc activation, achieving 80% yield and 99.4% purity.

Sequential Amino Acid Coupling

Leucine and the second lysine residue are sequentially coupled using activation reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole). Each coupling cycle involves Fmoc deprotection with 20% piperidine in DMF, followed by amino acid activation and resin agitation. The ε-amino group of the second lysine is similarly protected with Mtt to prevent side reactions. Patent CN112110833A highlights the use of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) for efficient coupling, reducing racemization risks.

Deprotection and Cleavage

Final cleavage from the resin employs a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (TIS) to remove Mtt groups and release the peptide into solution. Subsequent precipitation in cold diethyl ether yields the crude peptide, which is dissolved in aqueous HCl to form the hydrochloride salt. Adjusting the pH to 3–4 with concentrated HCl ensures protonation of all amino groups, resulting in H-Lys-Leu-Lys-OH·3HCl.

Solution-Phase Synthesis Strategies

Fragment Condensation Techniques

Solution-phase synthesis offers scalability advantages for industrial production. The tripeptide is assembled through fragment condensation, where protected lysine and leucine segments are coupled in organic solvents. For instance, the DAP pathway’s enzymatic intermediates, such as diaminopimelate decarboxylase, inspire biocatalytic approaches for lysine activation. However, chemical methods dominate, as seen in patent CN102766060B, which resolves DL-lysine into enantiopure D-lysine hydrochloride using L-(-)-camphorsulfonic acid.

Protecting Group Management

The ε-amino groups of lysine are protected with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups, which are removed via hydrogenolysis or acidic hydrolysis. Patent CN112110833A avoids corrosive agents like trimethyl chlorosilane, opting for milder 4-methyltriphenylchloromethane to enhance environmental compatibility. After coupling, global deprotection with HCl in dioxane yields the free peptide, which is neutralized and crystallized as the hydrochloride salt.

Hydrochloride Salt Formation and Purification

The hydrochloride salt is critical for stabilizing the peptide’s charged amino groups. Crude H-Lys-Leu-Lys-OH is dissolved in a minimal volume of 0.1 M HCl, and the pH is adjusted to 3–4 using concentrated HCl. Precipitation with acetone or ethanol followed by lyophilization yields the final product. Patent CN102766060B emphasizes ion-exchange chromatography with Hydrogen 732 resin to remove impurities, achieving >99% purity.

Analytical Characterization and Quality Control

Reverse-phase HPLC with a C18 column and UV detection at 214 nm verifies peptide purity, while mass spectrometry (ESI-MS) confirms the molecular weight (calculated for C₁₈H₃₈N₆O₅·3HCl: 547.2 g/mol). Amino acid analysis after acid hydrolysis quantifies lysine and leucine residues, ensuring stoichiometric accuracy.

Comparative Analysis of Synthetic Methodologies

Parameter SPPS Solution-Phase
Yield 60–70% (overall) 50–65%
Purity >95% >90%
Scalability Limited to gram-scale Kilogram-scale feasible
Cost High (resins, reagents) Moderate (bulk solvents)
Environmental Impact High solvent waste Lower waste generation

SPPS excels in producing high-purity peptides for research, while solution-phase methods suit industrial production despite marginally lower yields.

Emerging Innovations in Peptide Synthesis

Enzymatic ligation and machine learning-driven optimization represent frontier technologies. Immobilized diaminopimelate decarboxylase could catalyze lysine activation, mirroring biosynthesis pathways, while AI models predict optimal coupling conditions to minimize racemization.

Chemical Reactions Analysis

Types of Reactions

H-Lys-Leu-Lys-OH.3HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can yield aldehydes or carboxylic acids, while substitution reactions can produce various peptide derivatives .

Scientific Research Applications

H-Lys-Leu-Lys-OH.3HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Lys-Leu-Lys-OH.3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The leucine residue contributes to the hydrophobic interactions, stabilizing the peptide’s binding to its target .

Comparison with Similar Compounds

Table 1: Structural Features of H-Lys-Leu-Lys-OH·3HCl and Analogous Compounds

Compound Sequence/Structure Molecular Formula Molecular Weight (g/mol) Key Modifications
H-Lys-Leu-Lys-OH·3HCl Lys-Leu-Lys tripeptide with 3 HCl C₁₈H₃₈Cl₃N₆O₅ 542.88 Trihydrochloride salt
Leu-Lys-Pro (LKP) Leu-Lys-Pro tripeptide C₁₆H₂₉N₅O₄ 355.44 ACE-inhibitory motif
H-Lys-OH·HCl Single lysine residue with HCl C₆H₁₄N₂O₂·HCl 182.65 Monohydrochloride salt
H-Lys(Ac)-OH·HCl Nε-acetylated lysine with HCl C₈H₁₆N₂O₃·HCl 224.7 Acetylated side chain
H-Lys(Boc)-OMe·HCl Nε-Boc-protected lysine methyl ester + HCl C₁₂H₂₅ClN₂O₄ 296.79 Boc protection, methyl ester
Fc-Lys-Leu-Val-OCH₃ Ferrocenoyl-Lys-Leu-Val methoxy terminus C₃₀H₄₈FeN₅O₅ 646.58 Ferrocenoyl modification

Key Observations :

  • H-Lys-Leu-Lys-OH·3HCl shares a tripeptide backbone with LKP but differs in residue order and charge distribution. The trihydrochloride salt increases polarity compared to neutral analogs like Fc-Lys-Leu-Val-OCH₃, which incorporates a hydrophobic ferrocenoyl group .
  • Modifications such as acetylation (H-Lys(Ac)-OH·HCl ) or Boc protection (H-Lys(Boc)-OMe·HCl ) alter solubility and reactivity, impacting applications in peptide synthesis .

Physicochemical Properties

Table 2: Solubility and Stability

Compound Solubility (Water) LogP (Predicted) Stability Notes
H-Lys-Leu-Lys-OH·3HCl High (due to HCl salt) -2.1 Stable at 4°C; sensitive to proteolysis
LKP Moderate (~10 mg/mL) -1.8 pH-dependent stability
H-Lys-OH·HCl ≥100 mg/mL -3.5 Hygroscopic; stable at RT
H-Lys(Ac)-OH·HCl ≥22.4 mg/mL -1.2 Stable in acidic conditions
Fc-Lys-Leu-Val-OCH₃ Low (requires DMSO) +3.4 Light-sensitive; redox-active

Key Observations :

  • The hydrochloride salts (H-Lys-Leu-Lys-OH·3HCl , H-Lys-OH·HCl ) exhibit superior aqueous solubility compared to neutral or hydrophobic analogs like Fc-Lys-Leu-Val-OCH₃ .
  • H-Lys(Ac)-OH·HCl ’s solubility (≥22.4 mg/mL) highlights the balance between hydrophilicity and side-chain modifications .

Table 3: Functional Comparisons

Compound Biological Activity Mechanism Binding Affinity (Ka)
H-Lys-Leu-Lys-OH·3HCl Potential ACE inhibition (inferred) Competitive inhibition via lysine residues Not quantified
LKP ACE inhibition Static quenching of ACE fluorescence; Ka = 2.2–5.3 × 10³ M⁻¹ Moderate affinity
H-Lys-OH·HCl Nutritional supplement Lysine supplementation N/A
Fc-Lys-Leu-Val-OCH₃ Electrochemical probe Reversible redox activity (ΔEp = 78 mV) N/A

Key Observations :

  • LKP’s ACE inhibition involves hydrogen bonding with ACE residues (Gln281, Lys511) and hydrophobic interactions, with a binding constant (Ka) of ~10³ M⁻¹ .
  • Fc-Lys-Leu-Val-OCH₃ serves non-biological roles, such as electrochemical sensing, due to its ferrocene moiety .

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